molecular formula C13H24O2 B13804273 Methyl 2-cyclohexyl-2-methylpentanoate CAS No. 55030-27-8

Methyl 2-cyclohexyl-2-methylpentanoate

Cat. No.: B13804273
CAS No.: 55030-27-8
M. Wt: 212.33 g/mol
InChI Key: VCCZXUFUICXVRJ-UHFFFAOYSA-N
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Description

Methyl 2-cyclohexyl-2-methylpentanoate is an organic compound with the molecular formula C13H24O2. It is a methyl ester derivative of 2-cyclohexyl-2-methylpentanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclohexyl-2-methylpentanoate typically involves the esterification of 2-cyclohexyl-2-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-cyclohexyl-2-methylpentanoic acid+methanolacid catalystMethyl 2-cyclohexyl-2-methylpentanoate+water\text{2-cyclohexyl-2-methylpentanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-cyclohexyl-2-methylpentanoic acid+methanolacid catalyst​Methyl 2-cyclohexyl-2-methylpentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and efficient separation techniques, such as distillation, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclohexyl-2-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2-cyclohexyl-2-methylpentanoic acid.

    Reduction: 2-cyclohexyl-2-methylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyclohexyl-2-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-cyclohexyl-2-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylpentanoate: A similar ester with a simpler structure, used in fragrances and flavors.

    Ethyl 2-cyclohexyl-2-methylpentanoate: An ethyl ester analog with similar properties and applications.

    2-cyclohexyl-2-methylpentanoic acid: The parent acid of Methyl 2-cyclohexyl-2-methylpentanoate, used in similar applications.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable in specialized applications where specific molecular interactions are required.

Properties

CAS No.

55030-27-8

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

methyl 2-cyclohexyl-2-methylpentanoate

InChI

InChI=1S/C13H24O2/c1-4-10-13(2,12(14)15-3)11-8-6-5-7-9-11/h11H,4-10H2,1-3H3

InChI Key

VCCZXUFUICXVRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C1CCCCC1)C(=O)OC

Origin of Product

United States

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